
N-Boc-1,2-oxazocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-1,2-oxazocane is a chemical compound that belongs to the class of oxazocanes, which are heterocyclic compounds containing an oxygen and nitrogen atom in a seven-membered ring. The “N-Boc” prefix indicates that the nitrogen atom in the oxazocane ring is protected by a tert-butoxycarbonyl (Boc) group. This protection is commonly used in organic synthesis to prevent unwanted reactions at the nitrogen site during various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-1,2-oxazocane typically involves the protection of the nitrogen atom in 1,2-oxazocane with a tert-butoxycarbonyl group. One common method is to react 1,2-oxazocane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Boc-1,2-oxazocane undergoes various chemical reactions, including:
Oxidation and Reduction: The oxazocane ring can undergo oxidation and reduction reactions, although these are less common compared to deprotection and substitution reactions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and oxalyl chloride in methanol.
Substitution: Various nucleophiles such as amines, alcohols, and thiols can be used under basic or neutral conditions.
Major Products Formed
Deprotection: Removal of the Boc group yields 1,2-oxazocane.
Substitution: Depending on the nucleophile used, various substituted oxazocanes can be formed.
Scientific Research Applications
N-Boc-1,2-oxazocane has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Boc-1,2-oxazocane primarily involves its role as a protecting group for the nitrogen atom. The Boc group stabilizes the nitrogen, preventing it from participating in unwanted side reactions during synthetic transformations. Upon deprotection, the nitrogen atom becomes available for further chemical modifications .
Comparison with Similar Compounds
Similar Compounds
N-Cbz-1,2-oxazocane: Similar to N-Boc-1,2-oxazocane but with a benzyl carbamate (Cbz) protecting group instead of a Boc group.
N-Fmoc-1,2-oxazocane: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group, commonly used in peptide synthesis.
Uniqueness
This compound is unique due to the stability and ease of removal of the Boc protecting group. The Boc group is stable under basic and neutral conditions but can be easily removed under mild acidic conditions, making it highly versatile for various synthetic applications .
Properties
CAS No. |
908333-98-2 |
|---|---|
Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl oxazocane-2-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-8-6-4-5-7-9-14-12/h4-9H2,1-3H3 |
InChI Key |
LKFOJDYFJRRXGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(benzyloxy)-3-ethoxyphenyl]-2-(3-nitrophenyl)-5-(4-propoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12620349.png)

![Dibutyl-bis[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]stannane](/img/structure/B12620351.png)
![[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] hexyl carbonate](/img/structure/B12620357.png)
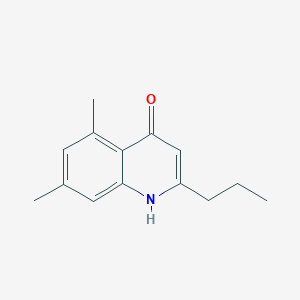
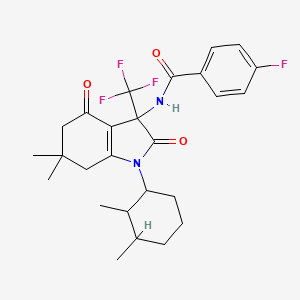
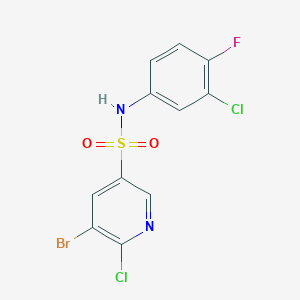
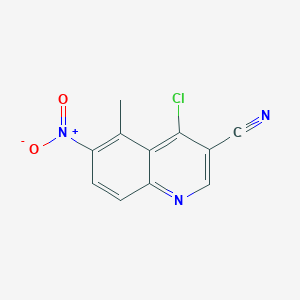
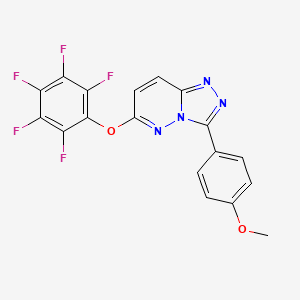
![[(Diethoxyphosphoryl)oxy]methyl prop-2-enoate](/img/structure/B12620401.png)
![3-[Tri(propan-2-yl)silyl]prop-2-yn-1-amine](/img/structure/B12620404.png)
![6-(3-Aminopropyl)-9-(1h-indol-2-yl)benzo[h]isoquinolin-1(2h)-one](/img/structure/B12620405.png)
![1,5-Bis[2-(2-chloro-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]anthracene-9,10-dione](/img/structure/B12620409.png)

